molecular formula C15H21N3O2 B2507118 N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide CAS No. 1394720-20-7

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide

Cat. No.: B2507118
CAS No.: 1394720-20-7
M. Wt: 275.352
InChI Key: CUURESOBVXOTIK-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide is a complex organic compound with a unique structure that includes a cyano group, a methoxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The dimethylamino group is then introduced via reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or dimethylamine (DMA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylethyl)benzamide
  • N-(2-methoxy-1-methylethyl)benzamide
  • N-(dimethylamino)methylbenzamide

Uniqueness

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide is unique due to the combination of its functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-3-[(dimethylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(10-16,11-20-4)17-14(19)13-7-5-6-12(8-13)9-18(2)3/h5-8H,9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURESOBVXOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CC=CC(=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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